3-(4-chlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide
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Overview
Description
3-(4-CHLOROPHENYL)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring, a thiazole ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Thiazole Ring Formation: The thiazole ring is often formed by the reaction of α-haloketones with thiourea or thioamides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-CHLOROPHENYL)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Properties
Molecular Formula |
C25H18ClN3O2S |
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Molecular Weight |
459.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C25H18ClN3O2S/c1-15-2-4-16(5-3-15)12-20-14-27-25(32-20)28-24(30)18-8-11-22-21(13-18)23(31-29-22)17-6-9-19(26)10-7-17/h2-11,13-14H,12H2,1H3,(H,27,28,30) |
InChI Key |
OVCIKZWGXPERKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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